molecular formula C6H8BrN3 B3065660 6-Bromo-2,3-diamino-4-methylpyridine CAS No. 56040-88-1

6-Bromo-2,3-diamino-4-methylpyridine

Cat. No.: B3065660
CAS No.: 56040-88-1
M. Wt: 202.05 g/mol
InChI Key: LCUAWTTZGPENHF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine and its derivatives are a cornerstone of modern chemistry, with wide-ranging applications. These heterocyclic compounds, which feature a six-membered ring containing one nitrogen atom, are integral to numerous natural products, including vitamins and alkaloids. nih.govnih.gov Their unique chemical properties make them essential building blocks in organic synthesis and vital components in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net Many approved drugs contain a pyridine moiety, which is often introduced to improve water solubility and biological activity. nih.govnih.gov

In the realm of materials science, pyridine derivatives are valued for their optical, physical, and chemical properties. nih.gov They are incorporated into polymers and coatings to enhance thermal stability and chemical resistance. chemimpex.com The incorporation of fluorine into pyridine rings, for example, can profoundly alter a material's electronic properties, conductivity, and resistance to degradation, making these derivatives useful in organic electronics and high-performance polymers. arkat-usa.org Furthermore, some pyridine derivatives have been investigated as potential high-energy materials. chemimpex.com

Importance of Brominated Aminopyridines in Contemporary Synthetic Chemistry

The presence of both bromine and amino groups on a pyridine ring creates a class of compounds known as brominated aminopyridines, which are highly versatile intermediates in synthetic chemistry. The bromine atom serves as a useful handle for a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the formation of new carbon-carbon bonds. researchgate.net This reactivity is crucial for building more complex molecular architectures.

Substituted aminopyridines are key precursors for synthesizing various fused heterocyclic systems, including imidazopyridines and pyridopyrimidines, which are significant scaffolds in medicinal chemistry. researchgate.net The reactivity of the bromine atom towards nucleophilic substitution, such as amination, further expands the synthetic utility of these compounds. researchgate.net For instance, reacting 2,6-dibromopyridine (B144722) with amines can yield 2-bromo-6-alkylaminopyridines or 2,6-dialkylaminopyridines, which are valuable ligands and synthetic intermediates. The strategic placement of bromo and amino groups directs subsequent chemical transformations, making these compounds essential for designing and synthesizing new bioactive molecules and functional materials. researchgate.netchemimpex.com

Structural Features and Positional Isomerism of 6-Bromo-2,3-diamino-4-methylpyridine

The chemical compound this compound is a specific substituted pyridine. Its structure consists of a central pyridine ring functionalized with a bromine atom at the 6-position, adjacent amino groups (–NH₂) at the 2- and 3-positions, and a methyl group (–CH₃) at the 4-position. This precise arrangement of substituents defines its chemical identity and influences its reactivity and properties.

While detailed research findings on this compound itself are scarce in publicly available literature, its structural characteristics can be understood by examining closely related, documented compounds. The most similar analog is 6-Bromopyridine-2,3-diamine, which lacks the 4-methyl group. Data for this compound, derived from computational models, provides insight into the core bromo-diaminopyridine structure. nih.gov

Table 1: Computed Properties of 6-Bromopyridine-2,3-diamine nih.gov

Property Value
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
IUPAC Name 6-bromopyridine-2,3-diamine
CAS Number 129012-04-0
XLogP3 0.8
Hydrogen Bond Donor Count 2

| Hydrogen Bond Acceptor Count | 3 |

Note: Data is computationally generated.

The concept of positional isomerism is critical in understanding the properties of substituted pyridines. Isomers are molecules that have the same molecular formula but different arrangements of atoms. A slight change in the position of a substituent on the pyridine ring can lead to significant differences in physical and chemical properties. For example, several positional isomers of this compound exist, though they differ in the number of amino groups. Comparing the target compound's structure to its isomers, such as 6-Bromo-4-methylpyridin-3-amine and 3-Amino-2-bromo-4-methylpyridine, highlights this diversity. nih.govnih.gov

Table 2: Comparison of Computed Properties of Positional Isomers

Property 6-Bromo-4-methylpyridin-3-amine nih.gov 3-Amino-2-bromo-4-methylpyridine nih.gov
Molecular Formula C₆H₇BrN₂ C₆H₇BrN₂
Molecular Weight 187.04 g/mol 187.04 g/mol
IUPAC Name 6-bromo-4-methylpyridin-3-amine 2-bromo-4-methylpyridin-3-amine
CAS Number 156118-16-0 126325-50-6
XLogP3-AA 1.6 1.6
Hydrogen Bond Donor Count 1 1

| Hydrogen Bond Acceptor Count | 2 | 2 |

Note: Data is computationally generated.

These tables illustrate that even with the same elemental composition, the placement of the bromo, amino, and methyl groups results in distinct chemical entities with unique identifiers (CAS numbers) and potentially different reactivity profiles, underscoring the precision required in synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-2-4(7)10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUAWTTZGPENHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435869
Record name 6-Bromo-2,3-diamino-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56040-88-1
Record name 6-Bromo-2,3-diamino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Pathways of 6 Bromo 2,3 Diamino 4 Methylpyridine

Chemical Transformations Involving the Bromo Substituent

The bromo group at the 6-position of the pyridine (B92270) ring is a key functional handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern medicinal and materials chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. libretexts.org While direct literature on 6-bromo-2,3-diamino-4-methylpyridine is limited, the reactivity of similar unprotected ortho-bromoanilines and bromopyridines has been extensively studied, providing a strong basis for predicting its behavior. nih.govresearchgate.netnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. nih.gov

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. The unprotected amino groups adjacent to the reaction site can potentially coordinate with the palladium catalyst, which can present a challenge; however, successful couplings on substrates with unprotected ortho-anilines have been developed. nih.govnih.gov The choice of ligand is critical to facilitate the catalytic cycle and achieve good to excellent yields.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Aminopyridines

Catalyst / PrecatalystLigandBaseSolvent SystemTemperatureProduct Type
Pd(PPh₃)₄PPh₃K₃PO₄ / Na₂CO₃Dioxane, Toluene/Ethanol/H₂O80-110 °CArylated/Heteroarylated Pyridines
Pd₂(dba)₃XPhos / SPhosK₂CO₃ / Cs₂CO₃Dioxane / t-BuOH80-110 °CArylated/Heteroarylated Pyridines
PdCl₂(dppf)dppfCs₂CO₃DMF / H₂O90 °CBiaryl Compounds

This table presents generalized conditions based on reactions with analogous substrates.

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is an indispensable tool for the synthesis of aryl-alkynes and conjugated enynes, which are valuable precursors for pharmaceuticals and organic materials. mdpi.com

For a substrate like this compound, the Sonogashira reaction would introduce an alkynyl group at the 6-position. Studies on 2-amino-3-bromopyridines have shown that this transformation proceeds in moderate to excellent yields with various terminal alkynes. scirp.org The reaction conditions are generally mild, though copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Typical Reagents and Conditions for Sonogashira Coupling

Palladium CatalystCopper(I) Co-catalystBaseSolventTemperatureProduct Type
PdCl₂(PPh₃)₂CuIEt₃N / PiperidineTHF / DMFRoom Temp. - 100 °C6-Alkynyl-4-methylpyridine-2,3-diamine
Pd(PPh₃)₄CuIEt₃NCH₃CN / DMFRoom Temp. - 80 °C6-Alkynyl-4-methylpyridine-2,3-diamine
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMP (2,2,6,6-Tetramethylpiperidine)DMSORoom Temperature6-Alkynyl-4-methylpyridine-2,3-diamine

This table outlines common conditions derived from literature on similar bromopyridine substrates. scirp.orgnih.govsoton.ac.uknih.gov

The Ullmann reaction and its modern variants are copper-catalyzed methods for forming carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org These reactions involve the coupling of an aryl halide with an amine, alcohol, or thiol. unito.it For this compound, this pathway allows for the introduction of various amino groups at the 6-position, leading to substituted pyridine-2,3,6-triamines.

While classic Ullmann conditions often require harsh temperatures, significant advancements have introduced milder protocols using various copper catalysts, ligands, and bases. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is another powerful alternative for C-N bond formation. researchgate.net However, C-N cross-coupling on 3-halo-2-aminopyridines can be challenging due to potential chelation of the metal catalyst by the adjacent amino groups, which can inhibit the reaction. nih.gov Despite this, specialized ligand systems have been developed to overcome these challenges, enabling the coupling of both primary and secondary amines. nih.gov

Table 3: General Conditions for C-N Cross-Coupling of Bromo-Aminopyridines

Reaction TypeMetal CatalystLigandBaseSolventTemperature
Ullmann-TypeCuI / CuCl1,10-Phenanthroline / 1-Methyl-imidazoleK₂CO₃ / t-BuOLiDMF / Dioxane100-140 °C
Buchwald-HartwigPd₂(dba)₃RuPhos / BrettPhosLiHMDSToluene / Dioxane80-110 °C

This table summarizes conditions based on literature for analogous halo-aminopyridine substrates. nih.govnih.gov

Reductive debromination is a chemical transformation that replaces a bromine atom with a hydrogen atom. This reaction can be useful for removing the halogen after it has served its purpose as a directing group or a handle for other reactions. A variety of methods exist for the debromination of aryl bromides.

Commonly employed methods include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or hydrazine. Other reducing agents, including zinc dust in acetic acid or sodium borohydride (B1222165) with a catalyst, can also effect this transformation. For vicinal dibromides, certain reagents like anisidines have been shown to be effective debrominating agents, though the mechanism for a single aryl bromide would differ. nih.gov The choice of reagent depends on the functional group tolerance required for other parts of the molecule.

Reactions of the Diamino Moieties

The vicinal diamino groups at the 2- and 3-positions are a key structural feature, enabling the construction of fused heterocyclic systems. This moiety acts as a binucleophilic component, reacting with various electrophiles to form a five-membered imidazole (B134444) ring fused to the pyridine core.

The reaction of 2,3-diaminopyridines with various one-carbon electrophilic synthons is a classical and efficient method for synthesizing the imidazo[4,5-b]pyridine ring system. mdpi.com This scaffold is a purine (B94841) analogue and is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net

The condensation of this compound with aldehydes, for instance, leads to the formation of 2-substituted-6-bromo-1H-imidazo[4,5-b]pyridines. mdpi.commdpi.com The reaction often proceeds via an initial Schiff base formation followed by intramolecular cyclization and subsequent oxidation. Similarly, reaction with carboxylic acids or their derivatives (e.g., acid chlorides, esters) can yield the corresponding 2-substituted imidazo[4,5-b]pyridines, often requiring heat or dehydrating conditions. Other electrophiles can also be used to construct this fused ring system, expanding the synthetic utility of the diamino precursor.

Table 4: Heterocyclization of 2,3-Diaminopyridines to Form Imidazo[4,5-b]pyridines

Electrophilic ReagentReagent TypeConditionsProduct
BenzaldehydeAldehydeEtOH, I₂ (cat.), Reflux6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Acetic AcidCarboxylic AcidPolyphosphoric acid (PPA), Heat6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Carbon DisulfideThioacylating AgentEtOH, KOH, Heat6-Bromo-1H-imidazo[4,5-b]pyridine-2-thiol
Cyanogen BromideCyanating AgentMeOH, Room Temp.6-Bromo-1H-imidazo[4,5-b]pyridin-2-amine

This table provides examples of cyclization reactions based on the known reactivity of bromo-2,3-diaminopyridines. mdpi.comresearchgate.net

Acylation and Alkylation of Amino Groups

The amino groups of this compound are nucleophilic and can readily undergo acylation and alkylation reactions. Acylation is typically performed using acyl chlorides or anhydrides, leading to the formation of the corresponding amides. Alkylation can be achieved with alkyl halides or through reductive amination with aldehydes. acs.org

These reactions can serve to protect the amino groups or to introduce functional groups that modulate the electronic properties and biological activity of the molecule. The conditions for these reactions can be controlled to favor mono- or di-substitution, although regioselectivity can be a challenge.

Regioselectivity in Reactions of Diaminopyridines

In substituted 2,3-diaminopyridines, the two amino groups often exhibit different reactivities, leading to regioselectivity in reactions such as alkylation and acylation. acs.org In the case of this compound, the electronic effects of the substituents on the pyridine ring influence the nucleophilicity of the N-2 and N-3 amino groups.

Generally, in 2,3-diaminopyridine (B105623), the 3-amino group is considered more nucleophilic than the 2-amino group due to resonance effects. However, the presence of the electron-donating methyl group at the 4-position and the electron-withdrawing bromo group at the 6-position will modulate this reactivity. The precise regioselectivity can be influenced by the reaction conditions, including the solvent, base, and the nature of the electrophile. acs.org For instance, reductive amination of 2,3-diaminopyridines with aldehydes has been shown to predominantly give the N-3 alkylated products. acs.org Careful control of these parameters is crucial for the selective synthesis of desired isomers.

Reactivity of the Methyl Group

The methyl group at the 4-position of the pyridine ring is also a site of potential reactivity. The acidity of the protons on a methyl group attached to a pyridine ring is increased compared to a methyl group on a benzene (B151609) ring, particularly if there are electron-withdrawing groups on the pyridine ring. mdpi.com This enhanced acidity allows for deprotonation with a strong base, generating a nucleophilic carbanion that can react with various electrophiles. chemicalforums.com

Table 2: Summary of Potential Reactions

Reaction Type Reagents Functional Group Involved Potential Product Class
Cyclocondensation α-Dicarbonyls 2,3-Diamino Pyrido[2,3-b]pyrazines
Imidazole Formation Aldehydes, Carboxylic Acids 2,3-Diamino Imidazo[4,5-b]pyridines
Michael Addition/Cyclization Dicyanofumarates 2,3-Diamino Pyrido[2,3-b]pyrazin-3-ones
Acylation Acyl Halides, Anhydrides 2,3-Diamino Amides
Alkylation Alkyl Halides 2,3-Diamino Alkylated Amines
Condensation Aldehydes (with base) 4-Methyl Styryl derivatives

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,3 Diamino 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 6-Bromo-2,3-diamino-4-methylpyridine can be achieved.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the structure suggests the presence of four distinct proton signals.

Aromatic Proton (C5-H): A single proton is attached to the pyridine (B92270) ring at the C5 position. Being isolated from other protons on the ring, it is expected to appear as a singlet. Its chemical shift would be influenced by the electron-donating effects of the adjacent methyl group (ortho) and the C2-amino group (para), and the electron-withdrawing bromo group (meta), likely placing it in the aromatic region.

Amino Protons (C2-NH₂ and C3-NH₂): The two primary amino groups at the C2 and C3 positions contain a total of four protons. These protons are typically observed as two separate broad singlets due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atoms. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Methyl Protons (C4-CH₃): The methyl group attached to C4 contains three equivalent protons, which will appear as a sharp singlet. The chemical environment of a methyl group on a pyridine ring typically results in a chemical shift in the range of 2.0-2.5 ppm.

Due to the absence of adjacent protons for the C5-H and the methyl group, no significant proton-proton spin-spin coupling is expected for these signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C5-H6.5 - 7.5Singlet (s)N/A
C2-NH₂4.0 - 5.5Broad Singlet (br s)N/A
C3-NH₂3.5 - 5.0Broad Singlet (br s)N/A
C4-CH₃2.0 - 2.5Singlet (s)N/A

¹³C NMR Analysis of Carbon Environments

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. The asymmetric nature of this compound leads to seven distinct carbon signals: six from the pyridine ring and one from the methyl substituent.

C2 and C3: These carbons, directly bonded to amino groups, will be significantly shielded and appear at distinct chemical shifts. The C2 carbon is also adjacent to the ring nitrogen, which will influence its position.

C4: The carbon bearing the methyl group will have a characteristic shift, influenced by both the methyl substituent and the adjacent C3-amino group.

C5: This carbon is bonded to a hydrogen and is situated between the C4-methyl and C6-bromo positions.

C6: The carbon atom bonded to the electronegative bromine atom is expected to be deshielded, but the effect is less pronounced than for other halogens. Its chemical shift will be significantly lower than that of other carbons in the ring.

Methyl Carbon: The carbon of the C4-methyl group will appear in the aliphatic region of the spectrum, typically at a chemical shift below 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 160
C3125 - 135
C4140 - 150
C5110 - 120
C6100 - 110
C4-CH₃15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, the COSY spectrum would be expected to be simple, showing no cross-peaks for the singlet signals of the C5-H and the methyl protons, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would show a clear correlation between the singlet in the ¹H spectrum for the C5-H and its corresponding carbon signal in the ¹³C spectrum. Similarly, it would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2 or 3 bonds). Key correlations would be expected between:

The C5-H proton and the carbons at C3, C4, and C6.

The methyl protons (C4-CH₃) and the carbons at C3, C4, and C5.

The amino protons (NH₂) and the carbons at C2, C3, and C4. These correlations would provide definitive evidence for the substitution pattern on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The two primary amine (NH₂) groups are expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. libretexts.org The presence of two bands is a hallmark of a primary amine. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹, usually between 2850-2960 cm⁻¹. libretexts.orglibretexts.org

N-H Bending: The scissoring vibration of the primary amine groups usually results in a medium to strong absorption band around 1590-1650 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. youtube.com

C-Br Stretching: The stretching vibration for the carbon-bromine bond is found in the fingerprint region of the spectrum, typically at a low frequency between 500-680 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Methyl GroupC-H Stretch2850 - 2960Medium
Primary AmineN-H Bend1590 - 1650Medium-Strong
Aromatic RingC=C and C=N Stretch1400 - 1600Medium-Strong
Carbon-BromineC-Br Stretch500 - 680Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds that are less polar. The symmetric stretching vibrations of the aromatic ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The C-C, C=N, and C-Br bonds would also be Raman active, providing a more complete vibrational profile of the molecule and aiding in its definitive structural confirmation.

Advanced Spectroscopic and Structural Analysis of this compound and its Derivatives

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound “this compound” pertaining to Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography is not available in the public domain. The required information for a detailed analysis of its electronic transitions, exact mass, molecular conformation, crystal packing, and intermolecular interactions is absent from accessible scientific databases and publications.

Research is available for structurally related but distinct derivatives, such as imidazo[4,5-b]pyridine compounds formed from precursors like diamino-bromopyridines. However, the user's explicit instruction to focus solely on "this compound" and not introduce information on other compounds prevents the use of this data. The spectroscopic and crystallographic properties of these derivatives are significantly influenced by their different substituents and resulting electronic and steric environments, making their data an inaccurate and inappropriate substitute for the requested compound.

Therefore, the generation of a scientifically accurate article strictly adhering to the provided outline for "this compound" is not possible at this time due to the lack of specific source material.

Computational Chemistry and Theoretical Studies of 6 Bromo 2,3 Diamino 4 Methylpyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, from which all molecular properties can be derived.

For 6-Bromo-2,3-diamino-4-methylpyridine, a typical DFT study would begin with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds often employ functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govmdpi.com Once the geometry is optimized, the electronic structure—the distribution and energy of electrons within the molecule—can be analyzed in detail.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT is widely used, other quantum mechanical methods serve important roles, particularly for comparative analysis.

Ab Initio Methods: These "from the beginning" methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide benchmark data for comparison.

Semi-Empirical Methods: These methods simplify calculations by incorporating some parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary analysis or for studying very large molecules where more rigorous methods would be computationally prohibitive.

A comparative analysis using these different levels of theory can validate the results obtained from DFT and provide a more comprehensive understanding of the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For instance, DFT calculations on a related bromo-imidazopyridine derivative revealed a HOMO-LUMO energy gap of 2.3591 eV. nih.govnih.gov

ParameterDescriptionSignificance in Chemical Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Represents the molecule's ability to donate electrons. Higher energy indicates a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Represents the molecule's ability to accept electrons. Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A key indicator of kinetic stability and reactivity. A smaller gap generally corresponds to higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would likely be centered on the nitrogen atoms of the pyridine (B92270) ring and amino groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear, intuitive guide to how the molecule will interact with other reagents, highlighting regions for hydrogen bonding and electrophilic or nucleophilic interactions. mdpi.com

Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity Index)

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency of a molecule to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2 = -χRepresents the "escaping tendency" of electrons from a system.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the ability of a molecule to accept electrons; a high value indicates a good electrophile.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior in reactions.

Lack of Specific Research Data for "this compound"

The performed searches for "this compound" in conjunction with terms such as "computational chemistry," "theoretical studies," "GIAO method NMR," "PED analysis," "TD-DFT," "non-linear optical properties," "molecular dynamics," and "molecular interactions" did not yield specific research findings for this exact molecule.

While the search did identify computational studies on structurally related but distinct compounds—such as other bromo-pyridine derivatives and imidazo[4,5-b]pyridine systems nih.govresearchgate.netresearchgate.netnih.gov—this information cannot be used to fulfill the request. The instructions explicitly demand that the generated content focus "solely on the chemical Compound 'this compound'" and "strictly adhere to the provided outline." Extrapolating data from different molecules would violate these core requirements and compromise the scientific accuracy of the article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified structure and content inclusions for "this compound" based on currently available public research data. The creation of the requested data tables and detailed findings for the specified subsections would require fabricating information, which is contrary to the principles of scientific accuracy.

Applications As Synthetic Intermediates and Precursors for Functional Materials

Precursors for Advanced Fused Heterocyclic Systems (e.g., pyridopyrazines, imidazopyridines)

The ortho-diamine functionality at the C2 and C3 positions of the pyridine (B92270) ring is the key feature that allows 6-Bromo-2,3-diamino-4-methylpyridine to serve as an excellent precursor for the synthesis of fused heterocyclic systems. This arrangement is ideal for condensation reactions with bifunctional electrophiles to construct new five- or six-membered rings fused to the pyridine core.

Imidazopyridines: The reaction of 2,3-diaminopyridine (B105623) derivatives with various one-carbon electrophiles is a common and efficient method for constructing the imidazo[4,5-b]pyridine scaffold. chemicalbook.comgoogle.com this compound can react with aldehydes, carboxylic acids, or their equivalents. For instance, condensation with an aldehyde, followed by oxidative cyclization, yields a 2-substituted imidazo[4,5-b]pyridine. Similarly, reaction with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid, leads to the corresponding 2-substituted fused imidazole (B134444). researchgate.net The resulting 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives are themselves important scaffolds in medicinal chemistry. nih.govmdpi.comresearchgate.net

Pyridopyrazines: The synthesis of pyridopyrazines, specifically the pyrido[2,3-b]pyrazine (B189457) system, can be achieved by the condensation of this compound with 1,2-dicarbonyl compounds such as glyoxal (B1671930) or benzil. This reaction forms a new pyrazine (B50134) ring fused to the pyridine core, yielding substituted 7-bromo-8-methylpyrido[2,3-b]pyrazines. These fused systems are of interest as they can serve as electron-transporting materials in organic light-emitting devices (OLEDs). nih.gov

The table below summarizes the key transformations for generating these fused heterocyclic systems.

Starting MaterialReagent ClassResulting Fused System
This compoundAldehydes, Carboxylic AcidsImidazo[4,5-b]pyridines
This compound1,2-Dicarbonyl CompoundsPyrido[2,3-b]pyrazines

Building Blocks for Supramolecular Architectures and Coordination Chemistry

The molecular structure of this compound contains multiple sites for non-covalent interactions, making it a valuable building block for supramolecular chemistry and a versatile ligand in coordination chemistry. nih.govnih.gov

The two amino groups and the pyridine ring nitrogen are effective hydrogen bond donors and acceptors. This allows the molecule to form predictable hydrogen-bonding motifs, such as dimers or extended chains, which are fundamental to crystal engineering. mdpi.com The interplay of N-H···N and N-H···Br interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. mdpi.com

In coordination chemistry, the adjacent amino groups form a classic bidentate chelate site, capable of coordinating to a wide range of transition metal ions. nih.gov The resulting five-membered chelate ring is stable and allows for the construction of various metal complexes. The pyridine nitrogen can also participate in coordination, potentially allowing the molecule to act as a bridging or tridentate ligand, depending on the metal center and reaction conditions. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the pyridine ring—the electron-donating methyl group and the electron-withdrawing bromo group.

Components in the Development of Functional Organic Materials

The unique electronic characteristics of the substituted pyridine ring system make this compound a useful component in the design of functional organic materials.

While this compound itself is not used directly as an HTM or ETM, it serves as a valuable building block for larger, conjugated molecules designed for these roles in devices like OLEDs and perovskite solar cells. nih.govrsc.org

For Hole-Transporting Materials (HTMs): The pyridine core is electron-deficient, which is a desirable characteristic for tuning the HOMO (Highest Occupied Molecular Orbital) energy levels of materials. researchgate.netnih.gov The amino groups are strong electron donors, which can increase the HOMO level. By incorporating this diamino pyridine unit into a larger π-conjugated system, often with other electron-rich moieties like triphenylamine (B166846) or carbazole, it is possible to design HTMs with appropriate energy levels for efficient hole injection and transport. nih.govresearchgate.net

For Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the pyridine ring makes it an excellent foundation for ETMs. rsc.org Fusing the pyridine ring to other electron-accepting systems, such as pyrazine, can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. nih.gov The bromo-substituent offers a reactive site for cross-coupling reactions, allowing this core to be integrated into more complex ETM architectures. rsc.org

The table below outlines the features of this compound that are relevant for designing HTMs and ETMs.

FeatureRelevance for HTM/ETM Design
Electron-Deficient Pyridine RingCore component for ETMs; helps tune HOMO levels in HTMs. rsc.orgresearchgate.net
Electron-Donating Amino GroupsRaises HOMO energy level, useful for HTM design.
Bromo SubstituentProvides a reactive handle for Suzuki or Buchwald-Hartwig cross-coupling to build larger conjugated systems.
Fused Heterocycle PotentialCan be converted to pyridopyrazines or imidazopyridines, which are scaffolds for ETMs and other functional materials. nih.gov

The ability of this compound to act as a chelating ligand is highly relevant in the field of transition metal catalysis. The vicinal diamine moiety can coordinate to a metal center, forming a stable complex that can act as a catalyst for various organic transformations. pvpcollegepatoda.orgvot.pl

Aminopyridine-based ligands have been successfully used with a variety of transition metals, including palladium, rhodium, and iridium. rsc.orgacs.org The electronic and steric environment around the metal center is crucial for catalytic activity and selectivity. The substituents on the this compound ligand play a significant role in modulating these properties:

The methyl group provides a moderate electron-donating effect.

The bromo group is electron-withdrawing and can also be used as a synthetic handle to attach the catalyst to a solid support or to introduce other functional groups. cjcatal.com

These features allow for the rational design of catalysts for reactions such as cross-coupling, hydrogenation, and C-H activation. rsc.orgacs.org

Intermediates in Complex Organic Synthesis

Beyond its role in creating specific classes of materials, this compound is a versatile intermediate for multi-step organic synthesis. Its utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

As discussed, the diamine is readily converted into fused heterocycles. chemicalbook.comresearchgate.net The bromine atom is a particularly powerful synthetic handle. It is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (to form C-C bonds with boronic acids) or the Buchwald-Hartwig amination (to form C-N bonds with amines). This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at the 6-position of the pyridine ring, dramatically increasing molecular complexity.

Furthermore, the amino groups themselves can be functionalized, for example, through acylation or alkylation, providing another avenue for structural modification. This multi-faceted reactivity makes this compound a valuable starting material for building complex molecular architectures for pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

The following table summarizes the key synthetic transformations possible with this intermediate.

Functional GroupType of ReactionSynthetic Outcome
2,3-DiamineCondensation / CyclizationFused heterocycles (e.g., imidazopyridines, pyridopyrazines)
6-BromoPd-catalyzed Cross-CouplingC-C or C-N bond formation (biaryls, arylamines)
Amino GroupsAcylation, Alkylation, DiazotizationFunctional group modification
Pyridine NitrogenN-Oxidation, QuaternizationAltered electronic properties and reactivity

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to functionalized diaminopyridines often involve multi-step processes that may lack efficiency or employ harsh reagents. Future research should prioritize the development of more elegant and sustainable methods for synthesizing 6-Bromo-2,3-diamino-4-methylpyridine.

Key areas of focus could include:

C-H Amination/Bromination: Investigating late-stage functionalization techniques on a pre-formed 4-methylpyridine (B42270) scaffold could provide a more direct and atom-economical route.

Flow Chemistry: Continuous flow processes could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for nitration and reduction steps that are often part of the synthesis of amino-pyridines.

Microwave-Assisted Synthesis: As demonstrated in the synthesis of other brominated heterocyclic compounds, microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net This approach remains a promising avenue for optimizing the synthesis of the title compound.

Multicomponent Reactions: Designing a one-pot reaction where multiple starting materials combine to form the desired product would represent a significant leap in efficiency and sustainability over traditional linear syntheses. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
C-H FunctionalizationHigh atom economy, fewer stepsDevelopment of selective catalysts and directing groups
Flow ChemistryEnhanced safety, scalability, improved yieldOptimization of reactor design and reaction conditions
Microwave-Assisted SynthesisRapid reaction times, energy efficiencySolvent screening and power optimization
Multicomponent ReactionsHigh efficiency, reduced wasteDiscovery of novel reaction pathways and compatible reactants

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the formation and reactivity of this compound requires moving beyond standard characterization of the final product. The use of advanced, in situ analytical techniques could provide invaluable real-time data on dynamic chemical processes.

Future characterization studies could employ:

In Situ FTIR/Raman Spectroscopy: To monitor the formation of key intermediates during synthesis, providing direct insight into the reaction mechanism and kinetics. researchgate.netaps.org

In Situ NMR Spectroscopy: To track the conversion of reactants to products in real-time, helping to identify transient species and optimize reaction conditions for purity and yield.

Cryogenic Electron Microscopy (Cryo-EM): While typically used for biological macromolecules, advancements may allow for its use in observing self-assembly or aggregation behavior of the molecule in solution, particularly if it is used to form larger supramolecular structures.

Table 2: Advanced Characterization Techniques and Their Potential Insights
TechniqueInformation GainedArea of Application
In Situ FTIR/RamanReal-time functional group conversion, intermediate identificationReaction mechanism and kinetics studies
In Situ NMRQuantitative tracking of species concentration over timeOptimization of synthetic protocols
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, and crystal packingConfirmation of molecular structure, study of intermolecular interactions

Deeper Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive tool to probe the electronic structure and reactivity of molecules. iiste.org For this compound, DFT studies could provide predictive insights that guide experimental work.

Unexplored computational avenues include:

Transition State Modeling: Calculating the energy barriers for potential reactions, such as nucleophilic substitution at the bromine atom or electrophilic substitution on the pyridine (B92270) ring, can help predict the most likely reaction pathways. researchgate.net

Nucleophilicity and Basicity Prediction: DFT can be used to quantify the nucleophilic character of the two distinct amino groups and the pyridine nitrogen, predicting their relative reactivity. ias.ac.inresearcher.liferesearchgate.net This is crucial for designing selective functionalization strategies.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron-rich and electron-poor regions of the molecule can help rationalize its intermolecular interactions and predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Exploration of New Chemical Transformations and Reactivity Patterns

The combination of a nucleophilic di-amino moiety, a versatile bromo-substituent, and an activated pyridine ring presents a platform for numerous unexplored chemical transformations.

Future research should investigate:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an ideal handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, alkyl, and amino groups to create novel derivatives. mdpi.com

Heterocycle Synthesis: The vicinal diamino groups are perfectly positioned to act as a precursor for the formation of fused heterocyclic systems, such as imidazopyridines, which are prevalent in medicinal chemistry.

Directed Ortho-Metalation (DoM): Investigating whether the amino groups can direct metalation to the C-5 position, followed by quenching with an electrophile, could provide a route to fully substituted pyridine derivatives.

Oxidative and Reductive Cycling: Exploring the electrochemical properties of the compound and its potential to form stable radical cations or anions could open doors to its use in redox-active materials.

Potential in Emerging Fields of Material Science and Organic Chemistry

While the immediate applications of this compound are not yet established, its structure suggests significant potential as a building block in several advanced fields.

Prospective areas of application include:

Organic Electronics: The electron-rich diamino-pyridine core could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as host materials for phosphorescent emitters.

Coordination Chemistry and Catalysis: The multiple nitrogen atoms make it an attractive candidate as a multidentate ligand for creating novel metal complexes. These complexes could be explored for catalytic activity, magnetic properties, or as luminescent materials.

Supramolecular Chemistry: The amino groups are capable of forming strong hydrogen bonds, suggesting the molecule could be used as a building block for designing self-assembling supramolecular structures like gels, liquid crystals, or porous organic frameworks.

Q & A

Q. What are the recommended synthetic methodologies for 6-Bromo-2,3-diamino-4-methylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, bromination of methylpyridine precursors under controlled temperature (e.g., 60–80°C) with catalysts like nickel complexes can enhance regioselectivity . Optimization often employs factorial design (e.g., varying solvent polarity, catalyst loading, and reaction time) to maximize yield and minimize side products. Statistical methods such as orthogonal arrays reduce the number of required experiments while capturing variable interactions .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions on the pyridine ring, while high-resolution mass spectrometry (HRMS) confirms molecular weight and halogenation patterns . Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols are essential when handling brominated pyridine derivatives during synthesis?

  • Methodological Answer : Use fume hoods to mitigate inhalation risks, and wear nitrile gloves to prevent dermal exposure. Brominated compounds often require inert atmospheres (e.g., N₂) to avoid decomposition. Waste disposal should follow halogenated organic waste guidelines, with neutralization of acidic by-products .

Advanced Research Questions

Q. How can computational chemistry tools improve reaction design for functionalizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental condition selection. For instance, solvent effects on amination can be modeled using polarizable continuum models (PCM). Machine learning algorithms trained on existing reaction datasets (e.g., aryl cross-couplings) predict optimal catalysts and temperatures .

Q. What strategies resolve contradictions in spectroscopic data for brominated pyridine derivatives?

  • Methodological Answer : Contradictions in NMR shifts (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC) to assign coupling interactions. Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous nitrogen environments. For mass spectrometry, tandem MS/MS fragments differentiate isomers by comparing collision-induced dissociation patterns .

Q. How do substituent positions influence the reactivity of brominated diaminopyridines in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the 4-methyl group reduces accessibility of the C6 bromine in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Electronic effects from amino groups at C2 and C3 activate the ring for nucleophilic substitution but may necessitate protecting groups (e.g., Boc) to prevent side reactions .

Q. What role does factorial design play in optimizing multi-step syntheses of halogenated pyridines?

  • Methodological Answer : Full factorial designs evaluate interactions between variables (e.g., temperature, catalyst type, and stoichiometry) across steps like bromination and amination. Response surface methodology (RSM) identifies non-linear relationships, enabling trade-off analysis between yield and reaction time. Case studies show 30–50% reductions in optimization cycles compared to one-factor-at-a-time approaches .

Q. How can reactor design principles enhance scalability for synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors improve heat transfer for exothermic amination steps, reducing hotspots. Membrane separation technologies (e.g., nanofiltration) recover catalysts in real-time, lowering costs. Scalability studies emphasize dimensionless Damköhler number analysis to maintain reaction kinetics across batch-to-flow transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.